molecular formula C16H17NO2 B14393466 Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 89649-47-8

Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B14393466
CAS No.: 89649-47-8
M. Wt: 255.31 g/mol
InChI Key: IAKDAHLTUPZMQJ-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the process may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
  • 1-benzyl-3-(2,3-dihydroxypropoxy)indazole

Uniqueness

Methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

89649-47-8

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-15/h2-4,7-8,17H,5-6,9-10H2,1H3

InChI Key

IAKDAHLTUPZMQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)CCCC2)C3=CC=CC=C3

Origin of Product

United States

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